molecular formula C10H16O2S2 B12690540 3-[(2,3-Dihydro-5-methyl-3-furyl)thio]tetrahydro-2-methylfuran-3-thiol CAS No. 38325-23-4

3-[(2,3-Dihydro-5-methyl-3-furyl)thio]tetrahydro-2-methylfuran-3-thiol

Cat. No.: B12690540
CAS No.: 38325-23-4
M. Wt: 232.4 g/mol
InChI Key: LNXJPLRQQUPVQW-UHFFFAOYSA-N
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Description

3-[(2,3-Dihydro-5-methyl-3-furyl)thio]tetrahydro-2-methylfuran-3-thiol is a complex organic compound with a unique structure that includes both furan and thiol groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,3-Dihydro-5-methyl-3-furyl)thio]tetrahydro-2-methylfuran-3-thiol typically involves the reaction of 2,3-dihydro-5-methylfuran with a thiol reagent under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the thioether linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

3-[(2,3-Dihydro-5-methyl-3-furyl)thio]tetrahydro-2-methylfuran-3-thiol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group would yield disulfides, while substitution reactions on the furan ring could yield various substituted furans .

Mechanism of Action

The mechanism of action of 3-[(2,3-Dihydro-5-methyl-3-furyl)thio]tetrahydro-2-methylfuran-3-thiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. The furan ring can also interact with aromatic residues in proteins, affecting their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2,3-Dihydro-5-methyl-3-furyl)thio]tetrahydro-2-methylfuran-3-thiol is unique due to the presence of both furan and thiol groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications .

Properties

CAS No.

38325-23-4

Molecular Formula

C10H16O2S2

Molecular Weight

232.4 g/mol

IUPAC Name

2-methyl-3-[(5-methyl-2,3-dihydrofuran-3-yl)sulfanyl]oxolane-3-thiol

InChI

InChI=1S/C10H16O2S2/c1-7-5-9(6-12-7)14-10(13)3-4-11-8(10)2/h5,8-9,13H,3-4,6H2,1-2H3

InChI Key

LNXJPLRQQUPVQW-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCO1)(S)SC2COC(=C2)C

Origin of Product

United States

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